Galamustine
Overview
Description
Galamustine is a synthetic organic compound with the molecular formula C10H20Cl3NO5. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a unique structure that includes an oxane ring substituted with a bis(2-chloroethyl)aminomethyl group and multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galamustine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Bis(2-chloroethyl)aminomethyl Group: This step involves the reaction of the oxane ring with bis(2-chloroethyl)amine in the presence of a base, such as sodium hydroxide, to form the desired substitution product.
Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction conditions.
Continuous Flow Reactors: These reactors enable continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Galamustine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The bis(2-chloroethyl)aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Galamustine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA cross-links.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: It is utilized in the synthesis of other complex organic compounds and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Galamustine involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
- Galamustine hydrochloride
- 6-(Azidomethyl)oxane-2,3,4,5-tetrol
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable DNA cross-links. This property distinguishes it from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGUJJIBXWRNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869449 | |
Record name | 6-[Bis(2-chloroethyl)amino]-6-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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